molecular formula C11H18N4O B15291448 6-(4-Isopropylpiperazin-1-yl)pyridazin-3-ol

6-(4-Isopropylpiperazin-1-yl)pyridazin-3-ol

Cat. No.: B15291448
M. Wt: 222.29 g/mol
InChI Key: KCEDXRHHBVHQRK-UHFFFAOYSA-N
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Description

6-(4-Isopropylpiperazin-1-yl)pyridazin-3-ol is a heterocyclic compound that features a pyridazine ring substituted with an isopropylpiperazine group. This compound is of interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Isopropylpiperazin-1-yl)pyridazin-3-ol typically involves the reaction of pyridazine derivatives with isopropylpiperazine under controlled conditions. One common method involves the nucleophilic substitution reaction where a halogenated pyridazine reacts with isopropylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Isopropylpiperazin-1-yl)pyridazin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated reagents or alkylating agents in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of various substituted pyridazine or piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-(4-Isopropylpiperazin-1-yl)pyridazin-3-ol is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. Pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone derivatives: These compounds share the pyridazine core and have been studied for similar pharmacological activities.

    Piperazine derivatives: Compounds with piperazine rings are known for their diverse biological activities.

Uniqueness

6-(4-Isopropylpiperazin-1-yl)pyridazin-3-ol is unique due to the specific combination of the pyridazine and isopropylpiperazine moieties, which may confer distinct biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

3-(4-propan-2-ylpiperazin-1-yl)-1H-pyridazin-6-one

InChI

InChI=1S/C11H18N4O/c1-9(2)14-5-7-15(8-6-14)10-3-4-11(16)13-12-10/h3-4,9H,5-8H2,1-2H3,(H,13,16)

InChI Key

KCEDXRHHBVHQRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2=NNC(=O)C=C2

Origin of Product

United States

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